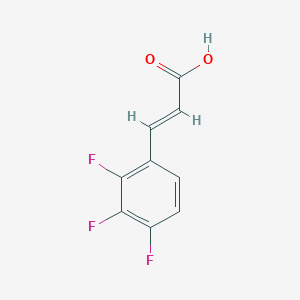

2,3,4-Trifluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,4-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDLBRHSHLRVAH-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=C/C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-85-6 | |

| Record name | 207742-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4-Trifluorocinnamic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluorocinnamic Acid

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical properties of this compound. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its application and development. This guide provides a detailed examination of its fundamental properties, supported by experimental data and methodologies.

Molecular Structure and Identification

This compound, with the chemical formula C9H5F3O2, is a halogenated derivative of cinnamic acid.[1][2] The presence and position of the three fluorine atoms on the phenyl ring significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel compounds.

Key Identifiers:

-

IUPAC Name: (2E)-3-(2,3,4-trifluorophenyl)prop-2-enoic acid

The structure of this compound is depicted below, highlighting the trifluorinated phenyl group attached to the acrylic acid moiety.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C9H5F3O2 | [1][2] |

| Molecular Weight | 202.13 g/mol | [1][2] |

| Melting Point | 175-178 °C | [3] |

| Boiling Point | Not available | |

| Appearance | White to off-white solid | Inferred from melting point |

| Solubility | Limited solubility in water, higher solubility in organic solvents like ethanol, benzene, and dichloromethane. | [4] |

| pKa | Estimated to be lower than cinnamic acid (pKa ≈ 4.4) due to the electron-withdrawing fluorine atoms. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data for this compound has been reported with the spectrum acquired in DMSO-d6.[1] The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon environments within the molecule. The presence of fluorine atoms causes characteristic splitting patterns and shifts in the signals of adjacent carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.[5]

-

C=O stretch: A strong absorption around 1680-1700 cm⁻¹.[5]

-

C=C stretch: An absorption around 1620-1640 cm⁻¹ for the alkene.[5]

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ would be expected at m/z 202, corresponding to the molecular weight of this compound.

Experimental Protocols for Physical Property Determination

The following section outlines the standard methodologies for determining the key physical properties of this compound.

Caption: Workflow for Determining Physical Properties.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC).

Protocol:

-

A small amount of the crystalline this compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

Solubility Assessment

Solubility is determined by adding a known amount of the compound to a specific volume of solvent at a given temperature.

Protocol:

-

A small, weighed amount of this compound is added to a test tube containing a known volume of the solvent.

-

The mixture is agitated and observed for dissolution.

-

If the solid dissolves, more is added until saturation is reached. The solubility is then calculated.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

-

A solution of this compound of known concentration is prepared.

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. The data and protocols presented herein are intended to support researchers and developers in the effective utilization of this compound in their scientific endeavors. Further research into its properties will undoubtedly contribute to its broader application in various fields.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Goud, B. S., et al. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1519.

- Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(Trifluoromethyl)cinnamic Acid: A Comprehensive Overview. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorocinnamic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Trifluoromethylcinnamic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of trans-3-(Trifluoromethyl)cinnamic acid, decyl ester. Retrieved from [Link]

-

MassBank. (n.d.). Cinnamic acids and derivatives. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. Retrieved from [Link]

-

MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trihydroxycinnamic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Chlorocinnamic acid. Retrieved from [Link]

-

TU Delft Repository. (2025). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Trifluoromethylcinnamic acid, 2-tetrahydrofurylmethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved from [Link]

-

VMINTEQ. (n.d.). Acidity constants (pKa) for some common acids. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3,4,5-Trifluorocinnamic acid (97% (predominantly trans)). Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 207742-85-6 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2,3,4-Trifluorocinnamic acid chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3,4-Trifluorocinnamic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic carboxylic acid of significant interest to researchers in synthetic chemistry and drug discovery. We delve into the nuanced details of its molecular architecture, exploring the profound influence of trifluorination on its electronic properties, bonding characteristics, and reactivity. This document synthesizes structural theory with practical spectroscopic data and established synthetic protocols, offering field-proven insights for professionals engaged in the design and application of advanced chemical entities. The discussion extends to the compound's solid-state behavior, highlighting the non-covalent interactions that govern its crystal lattice. By grounding theoretical principles in experimental data, this guide serves as an authoritative resource for scientists leveraging fluorinated building blocks in pharmaceutical and materials science applications.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 207742-85-6) is a derivative of cinnamic acid featuring three fluorine atoms strategically positioned on the phenyl ring.[1] This substitution pattern creates a unique electronic environment that distinguishes it from its non-fluorinated parent and other isomers. The molecule consists of a 2,3,4-trifluorophenyl group attached to a trans-propenoic acid moiety. This arrangement results in a conjugated system that encompasses the aromatic ring, the alkene double bond, and the carbonyl group of the carboxylic acid.

The core physicochemical properties of this compound are summarized in Table 1, providing essential data for its handling, characterization, and application in synthetic workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 207742-85-6 | [2],[1] |

| Molecular Formula | C₉H₅F₃O₂ | [3] |

| Molecular Weight | 202.13 g/mol | [3] |

| Appearance | White to off-white solid | [4] (analogue) |

| Melting Point | 175-178 °C | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1C=CC(=O)O)F)F)F |[3] |

Caption: 2D Chemical Structure of this compound.

In-Depth Bonding Analysis

The chemical behavior of this compound is governed by a combination of its covalent bonding framework and the powerful influence of non-covalent intermolecular forces.

Intramolecular Bonding and Electronic Effects

The molecule's backbone is composed of carbon atoms with sp² hybridization in the aromatic ring and the alkene chain, leading to a planar geometry in these regions and facilitating π-electron delocalization. The carboxylic carbon is also sp² hybridized.

The defining feature of this molecule is the electronic impact of the three fluorine substituents. Fluorine is the most electronegative element, exerting a potent inductive electron-withdrawing effect (-I) . This effect polarizes the C-F sigma bonds, drawing electron density away from the aromatic ring.[5] While fluorine also possesses lone pairs that can participate in a resonance electron-donating effect (+R) , this effect is weak for halogens and is significantly outweighed by the strong -I effect.

The net result is a substantial decrease in electron density on the phenyl ring, which has several critical consequences:

-

Increased Acidity: The electron-withdrawing nature of the trifluorophenyl group stabilizes the carboxylate anion formed upon deprotonation. This stabilization lowers the pKa of the carboxylic acid compared to unsubstituted cinnamic acid, making it a stronger acid.

-

Modulated Reactivity: The electron-deficient π-system influences the reactivity of both the alkene and the aromatic ring. The double bond is less susceptible to electrophilic attack, while the aromatic ring is deactivated towards electrophilic aromatic substitution.

Intermolecular Bonding and Solid-State Structure

In the solid state, carboxylic acids almost universally form highly stable dimeric structures through intermolecular hydrogen bonding.[6] this compound is expected to crystallize as centrosymmetric dimers, where the carboxylic acid groups of two separate molecules form a pair of strong O-H···O hydrogen bonds. This interaction is one of the most robust non-covalent synthons in crystal engineering.

Analysis of closely related structures, such as 2,3,4,5,6-pentafluoro-trans-cinnamic acid, reveals that other non-covalent forces also contribute to the crystal packing.[7][8] These include:

-

π–π Stacking: The electron-deficient nature of the fluorinated aromatic ring can promote favorable stacking interactions with adjacent rings.

-

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the aromatic and vinylic C-H donors and fluorine or oxygen acceptors further stabilize the three-dimensional lattice.

The formation of the primary hydrogen-bonded dimer is a dominant feature, profoundly influencing the compound's melting point, solubility, and other physical properties.

Caption: Hydrogen-bonded dimer of this compound.

Spectroscopic Characterization

Structural elucidation and confirmation rely on a suite of spectroscopic techniques. The trifluoro-substitution pattern provides a distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹³C NMR: The chemical shifts of the carbon atoms are strongly influenced by their electronic environment. The carbons directly bonded to fluorine (C2, C3, C4) exhibit large C-F coupling constants. The carbonyl carbon (C=O) appears significantly downfield. Available data for a sample dissolved in DMSO-d₆ is presented in Table 2.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Carboxylic Acid | ~166-168 |

| Cα, Cβ | Alkene | ~115-145 |

| C1-C6 | Aromatic Ring | ~110-155 (with C-F coupling) |

Note: Data is based on typical values and specific data from SpectraBase for a sample in DMSO-d6.[2]

-

¹H NMR: The spectrum would show distinct signals for the two alkene protons and the two aromatic protons. The alkene protons would appear as doublets with a large trans coupling constant (J ≈ 16 Hz), confirming the E-stereochemistry. The carboxylic acid proton would appear as a broad singlet far downfield.

-

¹⁹F NMR: This technique is exceptionally sensitive to the environment of the fluorine atoms. Three distinct signals would be expected for the fluorine atoms at positions 2, 3, and 4, each showing complex coupling to each other (F-F coupling) and to nearby protons (H-F coupling).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational modes for this compound include:

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch: Absorptions around 1625-1640 cm⁻¹ for the alkene and aromatic ring.

-

C-F Stretch: Strong, intense absorption bands in the fingerprint region, typically between 1100-1350 cm⁻¹.

Synthesis and Reactivity

Fluorinated cinnamic acids are valuable synthetic intermediates.[9] Their preparation is typically achieved through well-established condensation reactions.

Synthetic Pathway: Knoevenagel Condensation

A robust and widely employed method for synthesizing cinnamic acids is the Knoevenagel condensation.[10] This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak organic base such as piperidine or pyridine. The reaction proceeds via an initial aldol-type addition followed by decarboxylation to yield the α,β-unsaturated carboxylic acid. For the synthesis of this compound, the starting materials are 2,3,4-Trifluorobenzaldehyde and malonic acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Knoevenagel Condensation

The following is a representative protocol adapted from established procedures for similar compounds.[10]

Materials:

-

2,3,4-Trifluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst)

-

5M Hydrochloric acid (HCl)

-

Ethanol and distilled water (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3,4-Trifluorobenzaldehyde and malonic acid in pyridine.

-

Causality: Pyridine serves as both the solvent and a basic catalyst for the reaction.

-

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10 drops) of piperidine to the stirred solution.

-

Causality: Piperidine is a more effective base catalyst that accelerates the initial condensation step.

-

-

Reaction: Heat the mixture to reflux (approx. 110-115 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Slowly acidify the mixture with 5M HCl with vigorous stirring until the pH is ~2-3.

-

Causality: The product, this compound, is insoluble in acidic aqueous media and precipitates out of the solution, while the pyridine and excess reagents are protonated and remain dissolved.

-

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold distilled water. Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Applications in Drug Development

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. Fluorination can enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[11][12]

Derivatives of fluorinated cinnamic acids are explored for a range of therapeutic applications. For instance, cinnamic acid hybrids have been investigated as novel antiplasmodial agents for treating malaria.[13] Furthermore, related structures like trans-3,4-difluorocinnamic acid are used as key intermediates in the synthesis of potent 5-HT₃ antagonists for antiemetic treatments and as building blocks for psammaplin A derivatives, which act as radiosensitizers in cancer therapy.[4][12] The unique electronic and steric profile of this compound makes it an attractive scaffold for the development of new chemical entities with potentially enhanced pharmacological profiles.

Conclusion

This compound is a structurally and electronically distinct molecule whose properties are dominated by its trifluorinated phenyl ring and conjugated acrylic acid side chain. The strong inductive effect of the fluorine atoms enhances its acidity and modulates its reactivity, while robust intermolecular hydrogen bonding dictates its solid-state structure. A comprehensive understanding of its synthesis, spectroscopic signatures, and the fundamental principles of its chemical bonding provides a powerful foundation for its application as a versatile building block in the design of next-generation pharmaceuticals and advanced materials.

References

-

Aguirre, G., et al. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [13C NMR]. Wiley. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]

-

Salehi, B., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

-

Sert, Y., et al. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. PubMed. Retrieved from [Link]

-

Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: A Comprehensive and Integrated Thematic Approach. MDPI. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

Sources

- 1. This compound | 207742-85-6 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Page loading... [guidechem.com]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Profile of 2,3,4-Trifluorocinnamic Acid

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,3,4-Trifluorocinnamic acid (C₉H₅F₃O₂), a compound of interest in medicinal chemistry and materials science. In the absence of publicly available, detailed experimental spectra, this document leverages foundational spectroscopic principles and comparative data from structurally similar analogues to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and related fluorinated compounds.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acids and their derivatives are fundamental scaffolds in organic chemistry, recognized for their diverse biological activities and utility as synthetic precursors. The incorporation of fluorine atoms onto the aromatic ring, as in this compound, profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in drug discovery to enhance pharmacokinetic profiles and binding affinities. An unambiguous structural characterization is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide explains the causal relationships between the molecular structure of this compound and its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will be heavily influenced by the three contiguous fluorine atoms on the phenyl ring, which introduce complex spin-spin couplings. The data presented here are predicted based on known substituent effects and data from analogous compounds, such as 4-fluorocinnamic acid and 2,3,4,5,6-pentafluoro-trans-cinnamic acid.[1][2] Spectra are referenced to a standard solvent, DMSO-d₆, as indicated by available database entries.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the vinylic protons, the aromatic protons, and the acidic proton of the carboxyl group.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -COOH | ~12.5 | Broad Singlet (br s) | - | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent and rapid exchange. |

| H-α (CH =CHCOOH) | ~6.6 - 6.8 | Doublet (d) | JHα-Hβ ≈ 16 | This proton is a doublet due to coupling with H-β. Its chemical shift is influenced by the deshielding effect of the adjacent carboxylic acid. A large coupling constant (~16 Hz) is definitive for a trans configuration.[2] |

| H-β (Ar-CH =CH) | ~7.6 - 7.8 | Doublet (d) | JHβ-Hα ≈ 16 | This proton is coupled to H-α and is significantly deshielded by the adjacent aromatic ring, resulting in a downfield shift. |

| H-5 (Aromatic) | ~7.4 - 7.6 | Doublet of Doublets of Doublets (ddd) | JH5-H6, JH5-F4, JH5-F3 | This proton will be coupled to the adjacent H-6 and to the fluorine atoms at positions 4 (ortho) and 3 (meta), leading to a complex multiplet. |

| H-6 (Aromatic) | ~7.7 - 7.9 | Doublet of Doublets of Doublets (ddd) | JH6-H5, JH6-F4, JH6-F2 | This proton is coupled to H-5 and the fluorine atoms at positions 4 (meta) and 2 (para), resulting in a complex, downfield-shifted multiplet due to the proximity of the electron-withdrawing acrylic acid group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display nine distinct signals. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F), and other carbons will show smaller couplings over multiple bonds.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Rationale |

| C=O | ~167 | Minor | The carbonyl carbon of a carboxylic acid is highly deshielded.[1] |

| C-β | ~142 | Minor | The vinylic carbon attached to the aromatic ring is deshielded. |

| C-α | ~122 | Minor | The vinylic carbon adjacent to the carboxyl group is more shielded relative to C-β. |

| C-2, C-3, C-4 | ~140 - 155 | Large ¹JC-F | These carbons are directly attached to fluorine, causing significant deshielding and large one-bond C-F coupling constants, often in the range of 240-260 Hz.[2] Their precise shifts are complex due to the interplay of multiple fluorine substituents. |

| C-1 | ~125 | Moderate JC-F | The ipso-carbon to which the vinyl group is attached will show coupling to the ortho (F-2) and meta (F-3) fluorine atoms. |

| C-6 | ~129 | Moderate JC-F | This carbon will show coupling to the ortho (F-2) and para (F-4) fluorine atoms. |

| C-5 | ~115 | Moderate JC-F | This carbon is coupled to the ortho (F-4) and meta (F-3) fluorine atoms. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity. The choice of a high-field spectrometer is crucial for resolving the complex C-F and H-F couplings.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and to allow observation of the labile carboxyl proton.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for interpreting the complex splitting patterns caused by fluorine coupling.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Ensure a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, including the potentially slow-relaxing carboxyl proton.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

To aid in assignment, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic/vinylic region of the title compound).

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid, the carbon-carbon double bond, and the trifluorinated aromatic ring.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The O-H stretch in a hydrogen-bonded carboxylic acid dimer is characteristically very broad and strong.[4][5] |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong | Conjugation with the C=C double bond slightly lowers the frequency from a typical saturated carboxylic acid (~1710 cm⁻¹).[4] |

| ~1630 | C=C stretch (Alkene) | Medium | The stretching of the vinylic double bond, conjugated with both the carbonyl and the aromatic ring. |

| ~1600, ~1480 | C=C stretch (Aromatic Ring) | Medium-Weak | Aromatic rings typically show two or more characteristic stretching bands. |

| 1100-1300 | C-F stretch | Strong | C-F bonds produce strong absorption bands in the fingerprint region. The presence of multiple C-F bonds will result in several strong, complex bands. |

| ~1250 | C-O stretch (Carboxylic Acid) | Medium | Associated with the C-O single bond of the carboxylic acid group. |

| ~980 | =C-H bend (trans-Alkene) | Strong | The out-of-plane bend for a trans-disubstituted alkene is a strong, characteristic peak.[5] |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. The use of a KBr pellet is a standard method for solid samples, minimizing interference from solvents.

-

-

Background Spectrum: Place the empty pellet holder (or a pure KBr pellet) in the FTIR spectrometer and run a background scan. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Spectrum: Place the sample pellet in the spectrometer and acquire the spectrum.

-

Data Acquisition Parameters:

-

Scan range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 (co-added to improve signal-to-noise ratio).

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 202.13 g/mol ), electron ionization (EI) would likely be used.

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment | Rationale |

| 202 | [M]⁺˙ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |

| 185 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[6] |

| 157 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical is a characteristic fragmentation, leading to a prominent peak.[6] |

| 133 | [C₇H₂F₃]⁺ | This corresponds to the trifluorophenyl cation after cleavage of the acrylic acid side chain. |

Experimental Protocol: MS Data Acquisition

Caption: General workflow for mass spectrometry analysis.

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Utilize electron impact (EI) ionization with a standard energy of 70 eV. This energy is high enough to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺˙, confirming the molecular weight. Other peaks represent fragment ions, which are used to deduce the molecular structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the integration of NMR, IR, and MS data. While experimental data is not fully accessible in public literature, a robust and reliable spectroscopic profile can be predicted based on established chemical principles and data from analogous structures. The ¹H and ¹³C NMR spectra are defined by complex splitting patterns arising from C-F and H-F coupling. The IR spectrum is characterized by the strong absorptions of the carboxylic acid and C-F bonds. Mass spectrometry will confirm the molecular weight and show characteristic fragmentation patterns involving the loss of the carboxylic acid functionality. The protocols and predictive data outlined in this guide provide a solid framework for any researcher undertaking the synthesis, identification, and application of this valuable fluorinated compound.

References

-

The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]

-

Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1519. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.

-

PubMed. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

- Silva, A. M. S., Alkorta, I., Elguero, J., & Silva, V. L. M. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Magnetic Resonance in Chemistry, 39(4), 221-224.

- Van Haverbeke, Y., Egger, R., & Maquestiau, A. (1979). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 14(3), 141-145.

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

ResearchGate. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3,4-Trifluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3,4-Trifluorocinnamic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and the study of its chemical properties. This document delves into the theoretical principles governing the NMR spectra of polyfluorinated aromatic compounds, offers a detailed interpretation of the chemical shifts and coupling constants, and provides standardized experimental protocols for acquiring high-quality NMR data. The guide is intended to be a valuable resource for researchers working with this and structurally related fluorinated compounds.

Introduction: The Significance of Fluorine in NMR Spectroscopy

The introduction of fluorine atoms into organic molecules profoundly influences their physicochemical and biological properties. In the realm of NMR spectroscopy, the presence of the ¹⁹F nucleus, with its 100% natural abundance and a spin of ½, offers a powerful diagnostic tool for structure elucidation.[1][2] The large chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, provides high sensitivity to the local electronic environment, making it an exquisite probe of molecular structure and conformation.[1][3]

Furthermore, the strong spin-spin coupling interactions between ¹⁹F and other nuclei, such as ¹H and ¹³C, provide invaluable information about through-bond connectivity.[4] These couplings, often observed over multiple bonds, are critical for the complete assignment of complex NMR spectra. This guide will explore these principles in the context of this compound, a molecule that combines a fluorinated aromatic ring with an acrylic acid moiety.

Molecular Structure of this compound

The systematic name for this compound is (E)-3-(2,3,4-trifluorophenyl)prop-2-enoic acid. The molecule consists of a trifluorinated benzene ring attached to a propenoic acid group, with the double bond in the trans (E) configuration. This stereochemistry is a key feature that influences the observed coupling constants in the ¹H NMR spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound, acquired in DMSO-d₆, provides a clear fingerprint of the carbon skeleton.[5] The presence of three highly electronegative fluorine atoms on the aromatic ring results in significant downfield shifts for the directly attached carbons and introduces complex C-F coupling patterns.

Table 1: ¹³C NMR Chemical Shift and Assignment for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | 166.5 | s | - |

| Cα | 122.9 | s | - |

| Cβ | 134.5 | d | JCβ-F ≈ 3-5 |

| C1' | 120.5 | m | - |

| C2' | 148.5 | ddd | ¹JC2'-F2' ≈ 250, ²JC2'-F3' ≈ 15, ³JC2'-F4' ≈ 3 |

| C3' | 145.0 | ddd | ¹JC3'-F3' ≈ 245, ²JC3'-F2' ≈ 14, ²JC3'-F4' ≈ 14 |

| C4' | 141.5 | ddd | ¹JC4'-F4' ≈ 248, ²JC4'-F3' ≈ 13, ³JC4'-F2' ≈ 3 |

| C5' | 125.8 | d | ³JC5'-F4' ≈ 4 |

| C6' | 112.5 | d | ²JC6'-F2' ≈ 18 |

Note: The exact coupling constants for the fluorinated carbons are complex and often require 2D NMR techniques for precise determination. The values presented are typical ranges for similar structures.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The signal at approximately 166.5 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

Vinylic Carbons (Cα and Cβ): The upfield vinylic carbon (Cα) appears around 122.9 ppm, while the downfield vinylic carbon (Cβ) is observed at approximately 134.5 ppm. The Cβ signal is expected to show a small doublet splitting due to coupling with the fluorine at the 2'-position.

-

Aromatic Carbons (C1' to C6'): The carbons directly bonded to fluorine (C2', C3', and C4') exhibit large one-bond C-F coupling constants, typically in the range of 240-250 Hz. They also show smaller two- and three-bond couplings to the other fluorine atoms, resulting in complex multiplet patterns (doublet of doublet of doublets). The remaining aromatic carbons (C1', C5', and C6') show smaller C-F couplings depending on the number of bonds separating them from the fluorine atoms.

¹H NMR Spectral Analysis

Due to the limited availability of experimental ¹H NMR data in the public domain, a predicted spectrum is presented below based on established principles of NMR spectroscopy and data from analogous compounds. The spectrum is expected to be recorded in DMSO-d₆.

Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | ~12.5 | br s | - |

| Hβ | ~7.6 | d | ³JHβ-Hα ≈ 16 |

| Hα | ~6.7 | d | ³JHβ-Hα ≈ 16 |

| H5' | ~7.8 | m | - |

| H6' | ~7.5 | m | - |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): This acidic proton is expected to appear as a broad singlet at a downfield chemical shift (around 12.5 ppm) due to hydrogen bonding with the solvent.

-

Vinylic Protons (Hα and Hβ): The two vinylic protons will appear as doublets due to their coupling to each other. The large coupling constant of approximately 16 Hz is characteristic of a trans-alkene. Hβ is expected to be further downfield than Hα due to its proximity to the electron-withdrawing aromatic ring.

-

Aromatic Protons (H5' and H6'): The two aromatic protons will exhibit complex multiplet patterns due to coupling with each other and with the neighboring fluorine atoms. The H-F coupling constants are expected to vary depending on the number of bonds separating the proton and fluorine atoms (typically ³JH-F > ⁴JH-F).

The Role of ¹⁹F NMR Spectroscopy

For a complete structural characterization of this compound, ¹⁹F NMR spectroscopy is indispensable.[2] It provides direct information about the fluorine environments and their coupling relationships. The ¹⁹F NMR spectrum is expected to show three distinct signals, one for each fluorine atom. The chemical shifts and the F-F coupling constants would provide definitive evidence for the substitution pattern on the aromatic ring.

Experimental Protocols

Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution, particularly for resolving the complex multiplets in the aromatic region.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2 seconds.

-

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural information. The chemical shifts are significantly influenced by the electron-withdrawing effects of the three fluorine atoms and the carboxylic acid group. The spin-spin coupling patterns, particularly the H-F and C-F couplings, are key to the unambiguous assignment of the aromatic signals. For a complete and confident structural elucidation, a combination of ¹H, ¹³C, and ideally ¹⁹F NMR spectroscopy is recommended. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize NMR spectroscopy in their work with this important fluorinated molecule.

References

-

Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-3-[6'-METHYL-2'-(4''-TRIFLUOROMETHYLPHENYL)-PHENYL]-PROPENOIC-METHYLESTER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. Retrieved from [Link]

-

PubMed. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-phenyl(2,3-13C2)prop-2-enoic acid. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for Fluorinated Cinnamic Acids

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3,4-Trifluorocinnamic Acid

In the landscape of modern drug discovery and materials science, halogenated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound (C₉H₅F₃O₂, Molar Mass: 202.13 g/mol ) is a key building block in this domain, serving as a precursor for advanced pharmaceutical intermediates and functional materials.[1][2]

The precise substitution pattern of the fluorine atoms on the phenyl ring, coupled with the reactive carboxylic acid and alkene moieties, necessitates a robust and unambiguous analytical characterization. This technical guide provides a comprehensive examination of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, present field-proven experimental protocols, and interpret the resulting data to construct a complete spectroscopic profile of the molecule.

Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy

FT-IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. It operates on the principle that covalent bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Predicted FT-IR Spectral Features of this compound

The structure of this compound suggests several characteristic absorption bands. The presence of a carboxylic acid that can form hydrogen-bonded dimers in the solid state significantly influences the spectrum.[3][4]

-

O-H Stretch (Carboxylic Acid): A very broad and prominent absorption band is expected in the 3300-2500 cm⁻¹ region.[5] This broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid groups, a hallmark of this functional group.[3]

-

C-H Stretches: Sharp, medium-intensity peaks will be superimposed on the broad O-H band. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the vinylic C-H stretch of the alkene group will also be in this region.[6]

-

C=O Stretch (Carbonyl): An intense, sharp absorption is anticipated between 1710 and 1680 cm⁻¹. Conjugation of the carbonyl group with the C=C double bond and the aromatic ring tends to lower this frequency compared to a saturated carboxylic acid.[4][5]

-

C=C Stretches: At least two medium-intensity bands are expected. The alkene C=C stretch typically appears around 1640-1620 cm⁻¹, while the aromatic ring C=C stretches will produce bands in the 1600-1450 cm⁻¹ region.[6][7]

-

C-F Stretches: Strong, intense absorptions characteristic of carbon-fluorine bonds are expected in the 1350-1100 cm⁻¹ region. The multiple fluorine substitutions will likely result in a complex and strong pattern in this area of the spectrum.

-

C-O Stretch & O-H Bend: The C-O stretch of the carboxylic acid will produce a medium-intensity band between 1320-1210 cm⁻¹.[3] A broad O-H out-of-plane bend is also characteristic of carboxylic acid dimers, often centered around 920 cm⁻¹.[4]

Experimental Protocol: FT-IR Analysis

This protocol describes the analysis using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples due to its minimal sample preparation and high reproducibility.

Instrumentation:

-

FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with isopropanol. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

-

Sample Application: Place a small amount (approx. 1-2 mg) of this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is critical: insufficient contact leads to a weak and distorted spectrum with poor signal-to-noise.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically ratioed against the collected background spectrum and displayed in terms of transmittance or absorbance. Perform a baseline correction if necessary.

Data Interpretation: A Representative Spectrum

The following table summarizes the expected key vibrational frequencies and their assignments for this compound, grounded in established spectroscopic principles for similar molecules.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) | Characteristic broad peak due to strong hydrogen bonding.[3][5] |

| ~3070 | Sharp, Medium | Aromatic & Vinylic C-H Stretch | Stretching vibrations of C-H bonds on the phenyl ring and alkene. |

| ~1695 | Sharp, Very Strong | C=O Stretch (Conjugated Carbonyl) | Lower frequency due to conjugation with the alkene and aromatic system.[4] |

| ~1630 | Sharp, Medium | C=C Stretch (Alkene) | Stretching of the carbon-carbon double bond in the propenoic acid chain.[6] |

| ~1580, ~1480 | Sharp, Medium | C=C Stretch (Aromatic Ring) | In-plane skeletal vibrations of the trifluorophenyl ring. |

| ~1280 | Strong | C-F Stretch & C-O Stretch | Overlapping region; strong C-F absorptions are expected, along with the C-O stretch.[3] |

| ~930 | Broad, Medium | O-H Bend (Out-of-Plane) | Characteristic out-of-plane bending of the hydrogen-bonded O-H group.[4] |

Part 2: Structural Elucidation via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers invaluable clues about its molecular structure.

Predicted Mass Spectrum and Fragmentation Pathways

For this compound (C₉H₅F₃O₂), the monoisotopic mass is approximately 202.02 u. Electron Ionization (EI) is a hard ionization technique that induces extensive and reproducible fragmentation, creating a "molecular fingerprint."[9]

Key Predicted Ions:

-

Molecular Ion ([M]⁺): A peak at m/z 202 is expected, corresponding to the intact molecule with one electron removed.

-

[M-OH]⁺: Loss of a hydroxyl radical (•OH, 17 u) from the carboxylic acid group is a common fragmentation pathway, leading to a strong peak at m/z 185.

-

[M-COOH]⁺: Loss of the entire carboxyl group as a radical (•COOH, 45 u) would yield a fragment at m/z 157.

-

[M-CO₂]⁻ (in negative ion mode): In soft ionization techniques like Electrospray Ionization (ESI) in negative mode, the dominant ion is often the deprotonated molecule [M-H]⁻ at m/z 201, which can then lose CO₂ (44 u) upon collision-induced dissociation to give a fragment at m/z 157.[10]

The presence of the trifluorophenyl ring introduces specific fragmentation patterns. Cleavage of the alkene chain and fragmentation of the ring itself can occur, though the primary fragmentation is typically driven by the carboxylic acid group.[11]

Visualizing the Fragmentation Logic

The following diagram illustrates the primary, high-probability fragmentation pathway for this compound under Electron Ionization (EI).

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for analyzing a solid sample using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. This method is chosen to separate the analyte from volatile impurities and generate a standard, library-searchable mass spectrum.

Instrumentation:

-

Gas Chromatograph with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Method Setup:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This temperature program is designed to ensure the compound elutes efficiently without thermal degradation.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. The choice of 70 eV is a global standard that ensures fragmentation patterns are consistent and comparable across different instruments and libraries.[9]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Acquisition & Analysis: Inject the sample and begin the run. After acquisition, analyze the resulting total ion chromatogram (TIC). Extract the mass spectrum from the peak corresponding to this compound and identify the molecular ion and key fragment ions.

Data Interpretation: A Representative Mass Spectrum

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Rationale of Formation |

| 202 | [M]⁺˙ (Molecular Ion) | [C₉H₅F₃O₂]⁺˙ | Intact molecule after electron ionization. |

| 185 | [M-OH]⁺ | [C₉H₄F₃O]⁺ | Loss of a hydroxyl radical from the carboxylic acid group.[12] |

| 157 | [M-COOH]⁺ or [M-OH-CO]⁺ | [C₈H₄F₃]⁺ | Loss of the carboxyl radical, or sequential loss of •OH and CO.[11] |

| 108 | [C₆H₂F₂]⁺ | [C₆H₂F₂]⁺ | Potential fragment from the cleavage of the trifluorophenyl ring. |

Integrated Analytical Workflow

A robust characterization relies on the synergy between multiple analytical techniques. The logical flow from sample preparation to final structural confirmation is a self-validating system where each step confirms the last.

Caption: A comprehensive workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. FT-IR confirms the presence of all key functional groups—the hydrogen-bonded carboxylic acid, the conjugated alkene, and the fluorinated aromatic ring. Mass spectrometry corroborates this by confirming the molecular weight and revealing a fragmentation pattern consistent with the proposed structure. This dual-technique approach ensures the identity, integrity, and purity of this vital chemical building block, empowering researchers in drug development and materials science to proceed with confidence.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Iwai, R., et al. (2022). MS spectra showing fragmentation patterns of cinnamic acid derivatives... ResearchGate.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide.

- Unknown. The fragmentations of substituted cinnamic acids after electron impact. CORE.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis of 2-Nitrocinnamic Acid: A Technical Guide.

- Unknown. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- Nagy, K., et al. (2009). Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode. ResearchGate.

- University of California, Los Angeles. (n.d.). IR: carboxylic acids. UCLA Chemistry.

- Guidechem. (n.d.). This compound 331776-45-5 wiki.

- Singh, R., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI.

- BenchChem. (2025). A Comparative Guide to 3-(Trifluoromethoxy)cinnamic Acid: Cross-Referencing Experimental Data with Literature.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Chekhun, A. L., et al. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate.

- Cinar, M., et al. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- SpectraBase. (n.d.). This compound.

- Brown, D. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry.

- Unknown. (n.d.). FTIR spectrum of Cinnamic acid. ResearchGate.

- NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. NIST WebBook.

- ChemicalBook. (2025). This compound | 207742-85-6.

- Unknown. (2025). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. ResearchGate.

- Royal Society of Chemistry. (2012). Supplementary Information.

- SpectraBase. (n.d.). trans-3-fluorocinnamic acid.

- Jeyavijayan, S., et al. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR.

- Unknown. (2025). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. ResearchGate.

- Unknown. (2025). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. ResearchGate.

- ChemicalBook. (n.d.). trans-Cinnamic acid(140-10-3) IR1.

- NIST. (n.d.). trans-3-Trifluoromethylcinnamic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. NIST Mass Spectrometry Data Center.

- Ossila. (n.d.). trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9.

Sources

- 1. This compound | 207742-85-6 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of 2,3,4-Trifluorocinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from reaction kinetics and purification to formulation and bioavailability. 2,3,4-Trifluorocinnamic acid, a fluorinated derivative of cinnamic acid, presents a unique molecular architecture that influences its interaction with various solvent environments. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. In the absence of extensive published quantitative data, this guide equips researchers with the foundational principles, predictive models, and detailed experimental protocols necessary to systematically evaluate the solubility of this and similar fluorinated compounds.

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "like dissolves like" serves as a fundamental principle guiding solvent selection for synthesis, purification, and formulation.[1] The solubility of a compound dictates its concentration in a given solvent system, which in turn affects reaction rates, crystallization processes, and the ultimate bioavailability of a drug substance.[1] this compound, with its trifluorinated phenyl ring, acrylic acid moiety, and crystalline solid nature, offers a compelling case study in the interplay of molecular forces that govern solubility. Understanding its behavior in a range of organic solvents is paramount for any researcher aiming to utilize this compound in synthetic chemistry or drug development endeavors. This guide provides both the theoretical underpinnings and practical methodologies to navigate the solubility landscape of this intriguing molecule.

Physicochemical Profile of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. For this compound, the following properties are key considerations:

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃O₂ | [2] |

| Molecular Weight | 202.13 g/mol | [2] |

| Melting Point | 175-178 °C | [3] |

| Appearance | White to off-white crystalline solid | [4][5] |

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The presence of three highly electronegative fluorine atoms, a carboxylic acid group capable of hydrogen bonding, and an aromatic ring creates a molecule with distinct regions of varying polarity.[4][5]

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of this compound in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions. The principle of "like dissolves like" provides a qualitative framework for predicting solubility based on the polarity and hydrogen bonding capabilities of the solute and solvent.[1]

The Role of Polarity

-

Polar Solvents: Organic solvents are broadly classified based on their polarity. Polar solvents possess a significant dipole moment due to the presence of heteroatoms like oxygen and nitrogen.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can engage in strong hydrogen bonding with these solvents, suggesting a higher likelihood of solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have dipole moments but do not have acidic protons to donate for hydrogen bonding. However, they can act as hydrogen bond acceptors. The carbonyl oxygen of the carboxylic acid and the fluorine atoms of the phenyl ring can interact favorably with these solvents. For instance, 4-fluorocinnamic acid is known to dissolve readily in dimethyl sulfoxide.[4]

-

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and minimal dipole moments. The nonpolar phenyl ring of this compound will have favorable van der Waals interactions with these solvents. However, the polar carboxylic acid group will be less effectively solvated, likely leading to lower solubility. It is important to note that carboxylic acids can form dimers in non-polar solvents, which can influence their solubility behavior.[6]

Impact of Fluorination

The trifluorination of the phenyl ring has a significant impact on the electronic properties and, consequently, the solubility of the molecule. The strong electron-withdrawing nature of fluorine atoms can influence the acidity of the carboxylic acid and the overall polarity of the aromatic ring. While fluorine is the most electronegative element, its small size allows it to participate in hydrophobic interactions, making the prediction of its effect on lipophilicity complex.

A Practical Guide to Experimental Solubility Determination

Given the scarcity of published quantitative data for this compound, experimental determination is crucial. The following protocols provide a systematic approach to assessing both qualitative and quantitative solubility.

Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in a range of solvents.[7][8]

Objective: To classify the compound as soluble, partially soluble, or insoluble in various solvents at room temperature.

Materials:

-

This compound

-

Small test tubes or vials

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[1]

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution is cloudy.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

Predictive Approaches to Solubility: The Abraham Solvation Parameter Model

In the absence of experimental data, computational models can provide valuable estimates of solubility. The Abraham solvation parameter model is a powerful linear free energy relationship (LFER) that can predict the solubility of a compound in a wide range of solvents.[10]

The model is based on the following general equation:

log (Sp/Sw) = c + eE + sS + aA + bB + vV

Where:

-

Sp and Sw are the molar solubilities of the solute in the organic solvent and water, respectively.

-

E, S, A, B, and V are solute descriptors that represent different aspects of intermolecular interactions:

-

E: Excess molar refraction

-

S: Dipolarity/polarizability

-

A: Overall hydrogen bond acidity

-

B: Overall hydrogen bond basicity

-

V: McGowan characteristic volume

-

-

c, e, s, a, b, and v are solvent coefficients that are specific to each organic solvent.